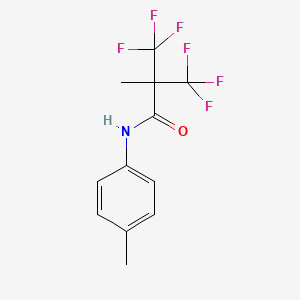
4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid is a complex organic compound characterized by the presence of a tetrazole ring and a benzenesulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a sulfonic acid group and a hydrazine derivative to form the tetrazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfanyl derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds.
科学的研究の応用
4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound for therapeutic applications.
類似化合物との比較
Similar Compounds
4-(5-sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure with a benzoic acid group instead of a benzenesulfonic acid group.
5-sulfanylidene-1,2,3,4-tetrazole derivatives: Compounds with variations in the substituents on the tetrazole ring.
Uniqueness
4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid is unique due to the presence of both the tetrazole ring and the benzenesulfonic acid group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
41018-11-5 |
|---|---|
分子式 |
C7H6N4O3S2 |
分子量 |
258.3 g/mol |
IUPAC名 |
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C7H6N4O3S2/c12-16(13,14)6-3-1-5(2-4-6)11-7(15)8-9-10-11/h1-4H,(H,8,10,15)(H,12,13,14) |
InChIキー |
ZJSVZVAZMJXQNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12469888.png)

![Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12469910.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide](/img/structure/B12469918.png)
![4-(2,6-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12469923.png)
![ethyl ({2-[(E)-(4-chlorophenyl)diazenyl]phenyl}carbamothioyl)carbamate](/img/structure/B12469928.png)

![3-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12469937.png)
![N-(2,4-dichlorophenyl)-6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanamide](/img/structure/B12469945.png)

![4-chloro-N-[3-(propan-2-yloxy)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469954.png)
![1-(3-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469960.png)
![3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12469968.png)
